N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide
Description
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenoxy methyl group at position 5 and a 3-ethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties and versatility in medicinal chemistry, often contributing to antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-24-15-5-3-4-12(10-15)17(23)20-18-22-21-16(26-18)11-25-14-8-6-13(19)7-9-14/h3-10H,2,11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKQJUJXSIJEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365630 | |
| Record name | N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-91-5 | |
| Record name | N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
-
Introduction of the Chlorophenoxy Group: : The chlorophenoxy group can be introduced through nucleophilic substitution reactions. For instance, 4-chlorophenol can react with an appropriate alkylating agent to form the chlorophenoxy intermediate.
-
Coupling Reactions: : The final step involves coupling the thiadiazole intermediate with the chlorophenoxy intermediate and the ethoxybenzamide moiety. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the ethoxybenzamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide has been tested against various bacterial strains and fungi. In one study, the compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound's structure allows for interaction with biological targets involved in cancer progression. A study focused on the compound's ability to induce apoptosis in cancer cells showed promising results. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation .
Case Study: Drug Development
A recent investigation into the pharmacokinetics of this compound highlighted its bioavailability and metabolic stability. The study found that modifications to the ethoxy group improved solubility and absorption rates in vivo, making it a suitable candidate for further development as a therapeutic agent .
Pesticidal Applications
Thiadiazole derivatives have been explored as potential pesticides due to their ability to inhibit plant pathogens. This compound has shown effectiveness against fungal pathogens in crops such as wheat and rice. Field trials demonstrated a reduction in disease incidence when applied as a foliar spray .
Herbicidal Properties
In addition to fungicidal activity, this compound has also been evaluated for herbicidal effects. Laboratory studies indicated that it could inhibit the growth of certain weed species without adversely affecting crop yield .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating smart materials with enhanced properties. Research suggests that polymers modified with this compound exhibit improved thermal stability and mechanical strength .
Nanotechnology Applications
Recent advancements have explored the use of this compound in nanotechnology for drug delivery systems. Its ability to form nanoparticles enhances the targeted delivery of therapeutic agents, potentially increasing efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites.
-
Pathways Involved: : The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. This modulation can lead to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammatory responses.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary in substituents on the thiadiazole ring and benzamide moiety (Table 1). Key comparisons include:
Physical Properties
Melting points and spectral data reflect substituent influences:
- Melting Points : Thiadiazole derivatives with chloro groups (e.g., 5j: 138–140°C : undisclosed) typically exhibit higher melting points than ethoxy-substituted analogs due to stronger intermolecular forces. The target’s ethoxy group may lower its melting point relative to nitro- or chloro-substituted compounds.
- Spectral Data :
Biological Activity
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H14ClN3O2S
- Molecular Weight : 391.89 g/mol
The biological activity of this compound is primarily associated with its interactions with various biological targets. The following mechanisms have been identified:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical for melanin production. This suggests that this compound may also exhibit similar properties .
- Antioxidant Activity : Compounds with thiadiazole structures often demonstrate antioxidant properties. These properties can help mitigate oxidative stress in cells, which is linked to various diseases .
- Anti-inflammatory Effects : Some studies suggest that derivatives of thiadiazoles can reduce inflammation by inhibiting pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For instance:
- Cell Line : B16F10 melanoma cells
- Effect : Inhibition of cellular tyrosinase and melanin production without cytotoxicity.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Significant inhibition in B16F10 cells | |
| Antioxidant Activity | Scavenging of DPPH radicals | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Tyrosinase Inhibition
A study investigated the effects of various thiadiazole derivatives on tyrosinase activity. The results indicated that compounds with similar structural motifs to this compound inhibited tyrosinase effectively through competitive inhibition mechanisms.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of thiadiazole derivatives. The results demonstrated that these compounds reduced reactive oxygen species (ROS) levels significantly in cultured cells, indicating a protective effect against oxidative stress.
Q & A
Advanced Research Question
- Functional Group Substitution : Replace the 4-chlorophenoxy group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like bacterial dihydrofolate reductase .
- Heterocycle Hybridization : Fuse the thiadiazole with triazole or pyrimidine rings to enhance pharmacokinetic properties. DFT calculations (Gaussian 09) optimize electronic properties and stability .
- In Silico ADMET : Tools like SwissADME predict solubility (LogP ~3.5) and cytochrome P450 interactions to reduce toxicity risks .
What mechanisms of action are hypothesized for this compound’s biological activity, and how are they validated experimentally?
Advanced Research Question
- Enzyme Inhibition : Hypothesized to inhibit PfENR (enoyl-ACP reductase) in Plasmodium falciparum via hydrogen bonding between the thiadiazole nitrogen and Tyr158 residue. Validate via enzyme inhibition assays (IC₅₀ determination) and X-ray crystallography .
- Receptor Antagonism : Potential serotonin receptor (5-HT₃) antagonism due to structural similarity to ondansetron. Use radioligand binding assays (³H-GR65630) on CHO-K1 cells expressing 5-HT₃ receptors .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values against Staphylococcus aureus may arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Structural Reanalysis : Re-examine NMR and XRD data to confirm if reported activities correspond to the correct regioisomer (e.g., 1,3,4-thiadiazole vs. 1,2,4-thiadiazole derivatives) .
What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
Advanced Research Question
- Ligand Design : The thiadiazole nitrogen and amide carbonyl act as bidentate ligands for transition metals (e.g., Cu²⁺, Co²⁺). Synthesize complexes by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in methanol .
- Characterization :
- UV-Vis Spectroscopy : d-d transitions (e.g., Cu²⁺ complexes show λmax ~600 nm).
- EPR : Confirm geometry (e.g., square planar for Cu²⁺) .
- Magnetic Susceptibility : Determine spin states (e.g., high-spin Fe³⁺ complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
